Cas no 62012-50-4 (1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-)
62012-50-4 structure
Product Name:1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-
CAS No:62012-50-4
MF:C16H16Br2O4
MW:432.103843688965
CID:1634012
PubChem ID:5063692
Update Time:2025-04-21
1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-
- 1-bromo-2-(2-bromo-4,5-dimethoxyphenyl)-4,5-dimethoxybenzene
- 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl
- 62012-50-4
- AKOS024430115
- DTXSID50407949
- 5,5'-DIBROMO-4,4'-BIVERATROLE
- CBiol_000185
- ICCB2_000185
- 2,2'-Dibromo-4,4',5,5'-tetramethoxy-1,1'-biphenyl
-
- Inchi: 1S/C16H16Br2O4/c1-19-13-5-9(11(17)7-15(13)21-3)10-6-14(20-2)16(22-4)8-12(10)18/h5-8H,1-4H3
- InChI Key: USDDSYZWAYRCCZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C1C(=CC(=C(C=1)OC)OC)Br)OC)OC
Computed Properties
- Exact Mass: 429.94148
- Monoisotopic Mass: 429.94153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- PSA: 36.92
1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy- Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
62012-50-4 (1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk